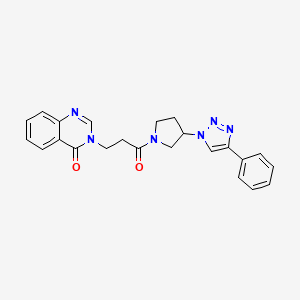

![molecular formula C19H15N5O B2567284 7(6H)-one, 6-cinnamyl-3-phényl-3H-[1,2,3]triazolo[4,5-d]pyrimidin- CAS No. 1322026-52-7](/img/structure/B2567284.png)

7(6H)-one, 6-cinnamyl-3-phényl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

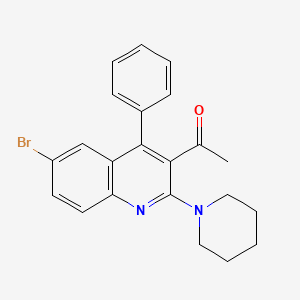

The compound “6-cinnamyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one” belongs to a class of compounds known as [1,2,3]triazolo[4,5-d]pyrimidines . These compounds have been studied for their antiproliferative activity against several cancer cell lines .

Synthesis Analysis

The synthesis of [1,2,3]triazolo[4,5-d]pyrimidines involves several steps. For instance, the amino group at the 7-position on the 3H-1, 2, 3-triazolo [4, 5-d]pyrimidine ring can be converted into halogen atoms by treatment with isopentyl nitrite in halomethanes .Molecular Structure Analysis

The molecular structure of [1,2,3]triazolo[4,5-d]pyrimidines is characterized by a triazole ring fused with a pyrimidine ring . The halogen-metal exchange reaction between 7-iodo-3-phenyl-3H-1, 2, 3-triazolo [4, 5-d]pyrimidine and butyllithium in the presence of N, N, N’, N’-tetramethylethylenediamine gives the 7-lithio compound .Chemical Reactions Analysis

The chemical reactions of [1,2,3]triazolo[4,5-d]pyrimidines are diverse. For example, the halogen-metal exchange reaction between 7-iodo-3-phenyl-3H-1, 2, 3-triazolo [4, 5-d]pyrimidine and butyllithium in the presence of N, N, N’, N’-tetramethylethylenediamine gives the 7-lithio compound . This lithio compound can react smoothly with electrophiles to give the corresponding 7-substituted compounds .Applications De Recherche Scientifique

- Le squelette de [1,2,3]triazolo[4,5-d]pyrimidine a été étudié pour son potentiel en tant que modèle dans la conception de nouveaux inhibiteurs de LSD1 . LSD1 (désméthylase 1 spécifique à la lysine) joue un rôle crucial dans la régulation de la méthylation des lysines. La surexpression aberrante de LSD1 a été associée à la progression de certaines tumeurs malignes humaines. L'inhibition de LSD1 par l'interférence ARN ou les petites molécules peut supprimer la prolifération et la migration des cellules cancéreuses. Par conséquent, l'exploration des effets anticancéreux de ce composé est un domaine de recherche actif.

- Les [1,2,3]triazolo[4ʹ,5ʹ:4,5]pyrido[2,3-d]pyrimidines fusionnées liées à des 1,2,3-triazoles ont montré une activité inhibitrice prometteuse contre les protéines tyrosine kinase EGFR. Ces dérivés ont été développés comme agents anticancéreux potentiels contre les cellules cancéreuses MCF-7 et A-549 . Les tyrosine kinases jouent des rôles essentiels dans la signalisation cellulaire et sont souvent dysrégulées dans le cancer. L'étude des interactions spécifiques de ce composé avec les protéines EGFR pourrait conduire à des thérapies ciblées.

- Le groupe amino en position 7 sur le cycle 3H-1,2,3-triazolo[4,5-d]pyrimidine peut être converti en atomes d'halogène par traitement avec du nitrite d'isopentyle dans des halométhanes. De plus, des réactions d'échange halogène-métal ont été explorées en utilisant des 7-halo-3-phényl-3H-1,2,3-triazolo[4,5-d]pyrimidines et du butyllithium. Ces réactions conduisent à des composés 7-substitués, qui pourraient avoir des applications diverses .

- La réaction de la 7-chloro-3-phényl-3H-1,2,3-triazolo[4,5-d]pyrimidine avec le butyllithium conduit à la formation d'un produit de fission cyclique : le 5-amino-1-phényl-1H-1,2,3-triazole-4-carbonitrile. La compréhension du mécanisme de ce processus de fission cyclique et l'exploration des propriétés du composé résultant pourraient avoir des implications en chimie synthétique et en conception de médicaments .

- L'activité métabolique des cellules vivantes peut être évaluée à l'aide de ce composé. Les chercheurs ont évalué ses effets sur le métabolisme cellulaire, ce qui a permis de découvrir potentiellement de nouvelles voies ou cibles pertinentes pour la santé et les maladies cellulaires .

- L'hydrolyse alcaline des 7-halo-3-phényl-3H-1,2,3-triazolo[4,5-d]pyrimidines conduit à la formation de 5-méthyl-3-phényl-3H-1,2,3-triazolo[4,5-d]pyrimidines et de 3-phényl-3H-1,2,3-triazolo[4,5-d]pyrimidines. Les anions générés à partir de ces composés subissent une aromatisation pour produire des 3H-1,2,3-triazolo[4,5-d]pyrimidine-7-carbonitriles. Ces réactions fournissent des informations sur la réactivité du composé et de ses dérivés .

Potentiel anticancéreux

Inhibition de la tyrosine kinase

Réactions d'échange halogène-métal

Produits de fission cyclique

Mesure de l'activité métabolique

Aromatisation et génération d'anions

Mécanisme D'action

The mechanism of action of [1,2,3]triazolo[4,5-d]pyrimidines in cancer cells involves the induction of apoptosis, probably through the mitochondrial pathway. This is accompanied by a decrease of the mitochondrial membrane potential (MMP), activations of caspase-9/3, up-regulation of the expression of Bax, Bak and PUMA, as well as down-regulation of that of Bcl-2 and Mcl-1 .

Propriétés

IUPAC Name |

3-phenyl-6-[(E)-3-phenylprop-2-enyl]triazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O/c25-19-17-18(24(22-21-17)16-11-5-2-6-12-16)20-14-23(19)13-7-10-15-8-3-1-4-9-15/h1-12,14H,13H2/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESVHONPPDCMCM-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCN2C=NC3=C(C2=O)N=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CN2C=NC3=C(C2=O)N=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[2-(13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2567201.png)

![3-[(4-bromobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B2567204.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-butyl-6-oxopyridazine-3-carboxamide;hydrochloride](/img/structure/B2567208.png)

![3-{[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B2567209.png)

![N-(4-methoxyphenyl)-2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2567219.png)

![1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]prop-2-yn-1-one; trifluoroacetic acid](/img/structure/B2567220.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2567223.png)